1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene
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Overview
Description
1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a nonyloxyphenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Nonyloxy Group: The nonyloxy group can be introduced through an etherification reaction, where a phenol reacts with a nonyl bromide in the presence of a base such as potassium carbonate.
Final Assembly: The final step involves coupling the ethynyl-substituted benzene with the nonyloxy-substituted benzene under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzoic acid.
Reduction: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethyl}benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene exerts its effects depends on its specific application. For instance, in drug delivery, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
- 1-Methyl-4-{[4-(propyl)phenyl]ethynyl}benzene
- 1-Methyl-4-{[4-(butyloxy)phenyl]ethynyl}benzene
- 1-Methyl-4-{[4-(hexyloxy)phenyl]ethynyl}benzene
Uniqueness: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene is unique due to the length of its nonyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This can influence its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
34296-37-2 |
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Molecular Formula |
C24H30O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-nonoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H30O/c1-3-4-5-6-7-8-9-20-25-24-18-16-23(17-19-24)15-14-22-12-10-21(2)11-13-22/h10-13,16-19H,3-9,20H2,1-2H3 |
InChI Key |
VRJSUSPECAQHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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